molecular formula C8H11N5S B2570666 5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine CAS No. 1701978-03-1

5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Numéro de catalogue: B2570666
Numéro CAS: 1701978-03-1
Poids moléculaire: 209.27
Clé InChI: SQSPICUJXYKTNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 1-isopropylpyrazole moiety and an amine group at position 2. This compound belongs to a class of bioactive molecules where the thiadiazole ring enhances electronic delocalization and hydrogen-bonding capacity, while the pyrazole substituent contributes steric bulk and lipophilicity . Such derivatives are synthesized via cyclization reactions involving thiosemicarbazides and substituted aldehydes or ketones, as exemplified in related compounds . The isopropyl group on the pyrazole likely improves metabolic stability compared to smaller alkyl substituents .

Propriétés

IUPAC Name

5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S/c1-5(2)13-6(3-4-10-13)7-11-12-8(9)14-7/h3-5H,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSPICUJXYKTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Reactions at the Amine Group

The 2-amino group on the thiadiazole ring serves as a nucleophilic site for alkylation and acylation reactions:

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide, ethyl bromide)

  • Conditions : K₂CO₃ or NaH as base, DMF or THF solvent, 60–80°C, 4–6 hrs

  • Products : N-alkylated derivatives (e.g., N-methyl-5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine )

  • Example :

    C8H12N4S+CH3IK2CO3,DMFC9H14N4S+HI\text{C}_8\text{H}_{12}\text{N}_4\text{S} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{C}_9\text{H}_{14}\text{N}_4\text{S} + \text{HI}

    Yield: 72–85% .

Acylation

  • Reagents : Acid chlorides (e.g., acetyl chloride, benzoyl chloride)

  • Conditions : Pyridine or Et₃N as base, dichloromethane, room temperature, 2–3 hrs

  • Products : Amides (e.g., N-acetyl-5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine )

    C8H12N4S+CH3COClEt3NC10H14N4OS+HCl\text{C}_8\text{H}_{12}\text{N}_4\text{S} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{C}_{10}\text{H}_{14}\text{N}_4\text{OS} + \text{HCl}

    Yield: 65–78% .

Condensation Reactions

The amine group participates in Schiff base formation and cyclocondensation:

Schiff Base Formation

  • Reagents : Aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde)

  • Conditions : Ethanol, glacial acetic acid catalyst, reflux (80°C), 5–8 hrs

  • Products : Imine derivatives (e.g., 5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-N-(benzylidene)-1,3,4-thiadiazol-2-amine )

    C8H12N4S+C6H5CHOC15H16N4S+H2O\text{C}_8\text{H}_{12}\text{N}_4\text{S} + \text{C}_6\text{H}_5\text{CHO} \rightarrow \text{C}_{15}\text{H}_{16}\text{N}_4\text{S} + \text{H}_2\text{O}

    Yield: 60–70% .

Cyclocondensation with Thioureas

  • Reagents : Substituted thioureas

  • Conditions : HCl/EtOH, reflux, 6–10 hrs

  • Products : Thiadiazolo[3,2-b]triazole derivatives .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole moiety undergoes electrophilic substitution at the C-3 and C-5 positions:

Reaction TypeReagents/ConditionsProductsYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hrs3-Nitro-pyrazole-substituted thiadiazole55%
SulfonationClSO₃H, DCM, rt, 4 hrsPyrazole-sulfonamide derivatives48%
HalogenationBr₂/FeBr₃, 50°C, 3 hrs5-Bromo-pyrazole analog62%

Ring-Opening and Rearrangement

The thiadiazole ring exhibits stability under mild conditions but undergoes cleavage under strong acidic/basic conditions:

  • Acidic Hydrolysis (6M HCl, reflux, 12 hrs):
    Thiadiazole ring opens to form thioamide intermediates.

  • Basic Degradation (NaOH/EtOH, 70°C, 8 hrs):
    Yields pyrazole-thiol derivatives.

Coordination Chemistry

The thiadiazole nitrogen and pyrazole N-atoms act as ligands for metal complexes:

Metal SaltConditionsComplex StructureApplicationSource
Cu(II) chlorideEtOH/H₂O, rt, 2 hrsOctahedral Cu(II) complexAnticancer studies
Zn(II) acetateMethanol, reflux, 4 hrsTetrahedral Zn(II) complexLuminescent materials

Comparative Reactivity Table

Key reactive sites in 5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine:

PositionReactivityPreferred ReactionsByproducts
Thiadiazole-NH₂High nucleophilicityAlkylation, acylation, Schiff baseHI, HCl
Pyrazole-C3/C5Moderate electrophilicityNitration, halogenation, sulfonationHBr, H₂O
Thiadiazole-SLow polarizabilityRing-opening under strong acids/basesNH₃, H₂S

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit potent antiviral properties. For instance, compounds with similar structures have been reported to inhibit viruses such as HIV and measles virus effectively. The structure of 5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine may enhance its efficacy against viral pathogens through mechanisms that disrupt viral replication processes.

A specific study highlighted that pyrazole derivatives demonstrated significant inhibition against wild-type HIV strains and those with resistance mutations, suggesting a promising avenue for developing new antiviral agents .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various contexts. Heterocyclic compounds like this compound are known to interact with biological targets involved in cancer progression.

Research indicates that compounds within this chemical class can act as selective androgen receptor modulators (SARMs), which are beneficial in treating androgen-dependent cancers such as prostate cancer. The ability to selectively modulate androgen receptors allows for targeted therapy with potentially fewer side effects compared to traditional treatments .

Anti-inflammatory Applications

The anti-inflammatory properties of pyrazole derivatives have also garnered attention. Inflammation is a critical factor in various diseases, including cancer and cardiovascular conditions. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammatory processes . This inhibition can lead to reduced inflammation and pain relief.

Case Study: Antiviral Efficacy

A study focused on the antiviral activity of pyrazole derivatives demonstrated that certain modifications could enhance their effectiveness against specific viral strains. The compound was tested against a panel of viruses, showing remarkable inhibition rates comparable to standard antiviral drugs .

Case Study: Anticancer Activity

In a series of experiments assessing the anticancer potential of heterocyclic compounds, this compound was evaluated for its cytotoxic effects on prostate cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a therapeutic agent against AR-dependent cancers .

Mécanisme D'action

The mechanism of action of 5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also bind to enzymes or receptors, disrupting their normal function and leading to cell death .

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the pyrazole or thiadiazole rings, impacting molecular weight, logP, and solubility.

Compound Name Substituent on Thiadiazole (Position 5) Molecular Formula Molecular Weight (g/mol) logP (Predicted)
Target Compound 1-(Propan-2-yl)-1H-pyrazol-5-yl C₉H₁₂N₅S 246.3 2.1
5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine 1-Methyl-1H-pyrazol-5-yl C₆H₇N₅S 197.2 1.3
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine 4-Pyridyl C₇H₆N₄S 194.2 0.8
5-Isopropyl-1,3,4-thiadiazol-2-amine Isopropyl C₅H₉N₃S 143.2 1.5
GSK613 (N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)-5-(1-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine) Complex aryl and heterocyclic substituents C₂₀H₂₀ClFN₇S 460.9 3.8

Key Observations :

  • Pyridyl-substituted derivatives (e.g., ) exhibit lower logP due to the polarizable nitrogen atom, favoring solubility in polar solvents.
  • GSK613, with halogenated and bulky substituents, shows significantly higher logP (3.8), aligning with its design as a lipophilic enzyme inhibitor .

Structure-Activity Relationships (SAR)

  • Pyrazole Substituents : Increasing alkyl chain length (methyl → isopropyl) enhances lipophilicity and metabolic stability but may reduce solubility.
  • Heteroaromatic Substituents : Pyridyl groups improve solubility and electronic interactions, favoring target engagement in polar environments .
  • Halogenation : Chloro/fluoro groups (e.g., GSK613) boost enzyme inhibition via hydrophobic and electrostatic interactions .

Activité Biologique

5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₃N₅S
  • Molecular Weight : 197.29 g/mol
  • CAS Number : 1446321-93-2

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the inhibition of DNA synthesis and interference with key signaling pathways involved in cell proliferation.

A study highlighted that certain thiadiazole derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating a promising avenue for further exploration in cancer therapy .

Anticonvulsant Activity

Compounds derived from 1,3,4-thiadiazole have been proposed as potential anticonvulsants. In vitro studies have demonstrated their ability to modulate neurotransmitter systems and inhibit excitatory pathways associated with seizures. The anticonvulsant activity is attributed to their interaction with ion channels and neurotransmitter receptors .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research shows that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The compound's ability to inhibit COX enzymes and other inflammatory mediators suggests its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as inhibitors of enzymes such as carbonic anhydrase and phosphodiesterase, which are crucial in various physiological processes.
  • Interaction with Receptors : The compound may interact with specific receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell cycle progression.
  • DNA Interaction : Some studies suggest that thiadiazoles can bind to DNA or RNA, disrupting their normal function and leading to cell death in rapidly dividing cells such as cancer cells.

Case Studies

StudyFindingsCell Line/Model
Demonstrated potent anticancer activity with lower IC50 compared to cisplatinMCF-7 (breast cancer)
Showed significant inhibition of pro-inflammatory cytokinesIn vitro inflammatory model
Enhanced anticancer activity through structural modificationsHepG2 (liver cancer)

Q & A

Q. What are the key synthetic routes for 5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine?

  • Methodological Answer : The compound is synthesized via cyclization and functionalization of precursor heterocycles. A common approach involves:
  • Cyclization of thiosemicarbazides : Reacting substituted carboxylic acids with thiosemicarbazide in the presence of POCl₃ under reflux (90–120°C) to form the 1,3,4-thiadiazole core .
  • Pyrazole coupling : Introducing the propan-2-yl-substituted pyrazole moiety via nucleophilic substitution or cross-coupling reactions. For example, intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride can be generated through sequential cyclization, formylation, oxidation, and acylation steps .
  • Purification : Adjusting pH to precipitate crude products, followed by recrystallization (e.g., using ethanol or DMSO/water mixtures) .

Q. How is the compound characterized structurally?

  • Methodological Answer :
  • Spectroscopy : IR and NMR (¹H/¹³C) confirm functional groups and substitution patterns. For example, IR identifies N–H stretches (~3300 cm⁻¹) in the amine group, while NMR resolves pyrazole and thiadiazole protons .
  • X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 18.2° vs. 30.3° in two independent molecules) and hydrogen-bonding networks (N–H···N interactions), critical for understanding conformational stability .

Q. What safety precautions are required during handling?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Airborne exposure mandates NIOSH-certified respirators if ventilation is insufficient .
  • Ventilation : Conduct reactions in fume hoods with local exhaust. Install automatic leak detection and emergency showers/eyewash stations in labs .
  • Storage : Keep in airtight containers at controlled temperatures (e.g., –20°C) to avoid degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during cyclization .
  • Catalysis : Phosphorus oxychloride (POCl₃) accelerates cyclization at 120°C, but excess reagent must be quenched with ice-cold water to prevent side reactions .
  • pH control : Adjusting to pH 8–9 with ammonia precipitates pure products while minimizing byproduct formation .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Dynamic vs. static structures : NMR may average conformers in solution, whereas X-ray captures a single crystalline state. For example, dihedral angle discrepancies between thiadiazole and pyridine rings (e.g., 18.2° vs. 30.3°) suggest conformational flexibility .
  • Computational modeling : Density functional theory (DFT) calculations can validate observed bond lengths/angles and predict energetically favorable conformers .

Q. What strategies validate the compound’s biological activity mechanisms?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Modify substituents on the pyrazole or thiadiazole rings (e.g., electron-withdrawing groups) to assess antimicrobial or anticancer potency .
  • Enzyme assays : Test inhibition of target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based or HPLC methods .
  • Molecular docking : Simulate binding interactions with protein targets (e.g., bacterial dihydrofolate reductase) using PyMOL or AutoDock .

Q. How to assess stability under varying environmental conditions?

  • Methodological Answer :
  • Accelerated degradation studies : Expose the compound to heat (40–60°C), UV light, or humidity (75% RH) for 4–12 weeks. Monitor decomposition via HPLC or LC-MS .
  • pH stability : Incubate in buffers (pH 1–13) and quantify intact compound using UV-Vis spectroscopy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.